molecular formula C20H22N4O2 B2526221 2-((1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797186-26-5

2-((1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2526221
CAS No.: 1797186-26-5
M. Wt: 350.422
InChI Key: UVPZJOJLIULEIK-UHFFFAOYSA-N
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Description

2-((1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetically designed organic compound featuring a piperidine core structure that links a 3-(dimethylamino)benzoyl group to a 2-cyanopyridine (nicotinonitrile) moiety via an ether bridge. This molecular architecture places it within a class of compounds investigated for protein kinase inhibition applications in biochemical research . Kinase inhibitors are pivotal tools for elucidating signal transduction pathways in cancer biology, and structurally similar compounds have been explored for their potential to modulate enzymatic activity critical for cell proliferation . The presence of the nicotinonitrile group is a significant feature in medicinal chemistry, as this functional group is present in various biologically active molecules and can contribute to key binding interactions with enzymatic targets . Furthermore, the piperidine scaffold is a privileged structure in drug discovery, often employed to conformationally restrain molecules and improve their pharmacological properties. Researchers may utilize this compound as a chemical precursor or a structural template in the design and synthesis of novel therapeutic agents targeting specific kinases . Its potential research applications extend to the development of molecular probes for studying neurodegenerative pathologies, given that related heterocyclic compounds are actively investigated for their interaction with neurological targets such as acetylcholinesterase (AChE) and elements of the amyloid-beta pathway . This product is supplied strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[1-[3-(dimethylamino)benzoyl]piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-23(2)17-7-3-5-15(13-17)20(25)24-11-8-18(9-12-24)26-19-16(14-21)6-4-10-22-19/h3-7,10,13,18H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPZJOJLIULEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperidine-4-one

Piperidine-4-one serves as the starting material for generating the 4-oxypiperidine scaffold. Alkylation with alkyl halides (e.g., alkyl bromides or iodides) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile is performed in the presence of inorganic bases like potassium carbonate. For example, the reaction of piperidine-4-one with an alkyl bromide in DMF at 60–80°C yields the 4-alkoxypiperidine intermediate.

Key Data:

Step Reagents/Conditions Yield (%) Reference
Alkylation K₂CO₃, DMF, 70°C, 12h 78–85

Benzoylation at the Piperidine Nitrogen

The introduction of the 3-(dimethylamino)benzoyl group is achieved via acylation. 3-(Dimethylamino)benzoyl chloride reacts with the piperidine intermediate in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine as a base. This step typically proceeds at 0–25°C to minimize side reactions.

Example Procedure:

  • Dissolve 4-hydroxypiperidine (1.0 eq) in DCM.
  • Add triethylamine (2.5 eq) and 3-(dimethylamino)benzoyl chloride (1.2 eq) dropwise at 0°C.
  • Stir at room temperature for 6h.
  • Extract with NaHCO₃, dry over MgSO₄, and purify via column chromatography.

Key Data:

Acylating Agent Solvent Base Yield (%) Reference
3-(Dimethylamino)benzoyl chloride DCM Et₃N 82

Synthesis of the Nicotinonitrile Scaffold

The 2-hydroxynicotinonitrile core is constructed via condensation and cyclization reactions.

Condensation with Chalcones

Ethyl cyanoacetate reacts with α,β-unsaturated ketones (chalcones) in the presence of ammonium acetate under reflux conditions. This method, described in the synthesis of 4,6-disubstituted-3-cyano-2-pyridones, provides moderate to high yields.

Example Reaction:
Ethyl cyanoacetate + chalcone → 3-cyano-2-pyridone (after acid workup).

Key Data:

Chalcone Derivative Solvent Catalyst Yield (%) Reference
4-Chlorophenyl Ethanol NH₄OAc 75

Functionalization at the 2-Position

The 2-hydroxy group is activated for subsequent coupling. Tosylation or mesylation converts the hydroxyl group into a better-leaving group (e.g., tosylate). For instance, treating 2-hydroxynicotinonitrile with tosyl chloride in pyridine at 0°C yields the tosylate derivative.

Key Data:

Activation Method Reagents Yield (%) Reference
Tosylation TsCl, Pyridine, 0°C 88

Coupling of Piperidine and Nicotinonitrile Moieties

The final step involves nucleophilic substitution or Mitsunobu coupling to link the two fragments.

Nucleophilic Substitution

The piperidine-4-ol derivative reacts with the activated nicotinonitrile (e.g., tosylate) in the presence of a base such as potassium tert-butoxide (t-BuOK) in DMF or DMSO.

Example Procedure:

  • Combine 1-(3-(dimethylamino)benzoyl)piperidin-4-ol (1.0 eq) and 2-tosyloxynicotinonitrile (1.1 eq) in DMF.
  • Add t-BuOK (2.0 eq) and stir at 80°C for 12h.
  • Quench with water, extract with ethyl acetate, and purify via chromatography.

Key Data:

Base Solvent Temperature (°C) Yield (%) Reference
t-BuOK DMF 80 68

Mitsunobu Coupling

For higher regioselectivity, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) are employed. This method avoids racemization and is suitable for sterically hindered substrates.

Key Data:

Reagents Solvent Yield (%) Reference
DEAD, PPh₃ THF 74

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Characterization includes:

  • ¹H/¹³C NMR : Peaks corresponding to dimethylamino protons (δ 2.8–3.1 ppm), piperidine methylene (δ 3.4–4.0 ppm), and aromatic protons (δ 6.5–8.0 ppm).
  • IR Spectroscopy : Stretching vibrations for CN (2220–2240 cm⁻¹) and carbonyl (1680–1700 cm⁻¹).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range (%)
Nucleophilic Substitution Simple conditions Requires activated intermediates 60–75
Mitsunobu Coupling High regioselectivity Costly reagents 70–80

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.

    Reduction: Reduction reactions can be used to modify the nitrile group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can yield piperidinones, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)oxy)nicotinonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperidine and nicotinonitrile moieties. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The compound’s analogs differ primarily in the substituents on the benzoyl ring, which influence electronic and steric properties:

Compound Name Substituent (Benzoyl) Molecular Weight (g/mol) Key Electronic Effects
2-((1-(3-Chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile 3-Cl 341.8 Electron-withdrawing (σp ~ 0.23)
2-((1-(2-Bromobenzoyl)piperidin-4-yl)oxy)nicotinonitrile 2-Br 386.2 Steric hindrance + moderate EW effect
Target compound 3-N(CH₃)₂ ~350.4 Electron-donating (σp ~ -0.83)
  • Solubility: The dimethylamino group may enhance aqueous solubility through protonation under acidic conditions, a property absent in halogenated derivatives .

Physicochemical Properties

Property 3-Chloro Analog 2-Bromo Analog Target Compound (Inferred)
Molecular Formula C₁₈H₁₆ClN₃O₂ C₁₈H₁₆BrN₃O₂ C₁₉H₂₁N₄O₂
Molecular Weight 341.8 386.2 ~350.4
Polarity Moderate Moderate High (due to N(CH₃)₂)
Solubility Likely low in water Likely low in water Enhanced in acidic media

Notes

Data Limitations: Direct experimental data for 2-((1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)oxy)nicotinonitrile are unavailable in the provided evidence. Properties are inferred from analogs .

Synthesis Assumptions : Yields and reactivity are hypothesized based on substituent effects observed in .

Biological Activity

The compound 2-((1-(3-(dimethylamino)benzoyl)piperidin-4-yl)oxy)nicotinonitrile, with the CAS number 1797186-26-5, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20_{20}H22_{22}N4_{4}O2_{2}
  • Molecular Weight : 350.4 g/mol
  • Structure : The compound features a piperidine ring, a dimethylamino group, and a nicotinonitrile moiety, which may contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts, particularly in relation to its potential as an antimicrobial agent and its effects on cellular pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example:

  • Antibacterial Activity : Studies have shown that derivatives of piperidine and benzoyl groups often display potent antibacterial effects against Gram-positive and Gram-negative bacteria. The MIC (Minimum Inhibitory Concentration) values for related compounds range from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis .
Compound TypeMIC (μM)Bacterial Strain
Piperidine Derivative15.625 - 125Staphylococcus aureus
Benzoyl Derivative62.5 - 125Enterococcus faecalis

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit protein synthesis pathways in bacterial cells.
  • Disruption of Biofilm Formation : The compound may also interfere with biofilm formation, which is crucial for bacterial resistance .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound.

  • Study on Antimicrobial Properties :
    • A study evaluated the antibacterial activity of various piperidine derivatives, including those with dimethylamino substitutions. Results indicated that these compounds exhibited significant antibacterial activity against MRSA (Methicillin-resistant Staphylococcus aureus), with MBIC (Minimum Biofilm Inhibitory Concentration) values ranging from 62.216 to 124.432 μg/mL .
  • Evaluation in HIV Research :
    • Related compounds have been investigated for their anti-HIV properties, showing promising results as non-nucleoside reverse transcriptase inhibitors. The structure-activity relationship (SAR) studies indicated that modifications in the piperidine ring significantly affected antiviral potency .

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